molecular formula C15H13N5OS B2372041 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide CAS No. 305338-93-6

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

Cat. No.: B2372041
CAS No.: 305338-93-6
M. Wt: 311.36
InChI Key: NFZHWZFMXUIYCX-MFOYZWKCSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a sulfanyl and imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carbon disulfide under basic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide to introduce the sulfanyl group.

    Imine Formation: The final step involves the condensation of the thioether with pyridine-4-carbaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole and pyridine derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.

    Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Lacks the pyridine moiety, making it less versatile in forming metal complexes.

    N-(pyridin-4-ylmethylideneamino)acetamide: Lacks the benzimidazole moiety, reducing its potential as an antimicrobial agent.

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is unique due to the presence of both benzimidazole and pyridine moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZHWZFMXUIYCX-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C\C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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